molecular formula C15H14ClF2NO4S B3502199 N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3502199
M. Wt: 377.8 g/mol
InChI Key: MUVXXCLROKIZJL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and a 4-[chloro(difluoro)methoxy]phenyl moiety attached via the sulfonamide nitrogen ().
Molecular Formula: C₂₀H₂₁ClF₂N₂O₄S.
Molecular Weight: 458.9 g/mol.
Key Properties:

  • XLogP3: 5.1 (moderate lipophilicity).
  • Hydrogen Bond Donor/Acceptor Count: 2/5.
  • Topological Polar Surface Area (TPSA): 88.8 Ų (moderate polarity).
  • Rotatable Bonds: 8 (indicating structural flexibility) .

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2NO4S/c1-10-3-8-13(22-2)14(9-10)24(20,21)19-11-4-6-12(7-5-11)23-15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVXXCLROKIZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methoxy group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group can also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Sulfonamide Derivatives

N-[2-[5-[Chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
  • Molecular Formula : C₂₀H₂₀ClF₃N₂O₄S.
  • Molecular Weight : 476.9 g/mol.
  • Key Differences :
    • Substitution of a fluorine atom at position 5 of the benzene ring.
    • Increased molecular weight and electronegativity due to fluorine.
    • XLogP3 : ~5.2 (slightly higher lipophilicity than the parent compound).
  • Implications : Enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Simplified Sulfonamide Derivatives

5-Chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide (Y050-1565)
  • Structure : Lacks the indole and chloro(difluoro)methoxy groups; substitutes a methylbenzyl group.
  • Key Differences :
    • Reduced molecular complexity (simpler substitution pattern).
    • Lower TPSA (~75 Ų) and fewer rotatable bonds (5).
  • Implications: Potentially improved solubility but reduced target specificity due to fewer functional groups .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
  • Structure : Basic sulfonamide with a chloro-methoxybenzene group.
  • Molecular Weight : ~297.7 g/mol (estimated).
  • Key Differences :
    • Absence of the chloro(difluoro)methoxy and methyl groups.
    • Biological Activity : Reported herbicidal and anti-malarial properties .

Benzamide Derivatives

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Molecular Formula : C₁₆H₁₆ClN₂O₄S.
  • Molecular Weight : 368.84 g/mol.
  • Key Differences :
    • Benzamide core instead of benzenesulfonamide.
    • Sulfamoylphenyl ethyl group instead of chloro(difluoro)methoxy phenyl.
  • Biological Relevance : Studied as an anti-cancer agent ().

Indole-Containing Sulfonamides

N-[5-chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide
  • CAS : 1381975-89-6.
  • Structure : Combines benzofuran and difluoromethoxy substituents.
  • Key Differences: Dual sulfonamide groups and a benzofuran moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
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N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide

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